N-(3-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H18ClFN4O3S and its molecular weight is 460.91. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds with similar structures have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, derivatives of 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides were studied for their effectiveness against various pathogenic microorganisms, showing promising results (Debnath & Ganguly, 2015).
Radiosynthesis and Imaging
Radiosynthesis of compounds for imaging purposes, such as using positron emission tomography (PET), has been a significant area of research. An example includes the synthesis of [18F]PBR111, a selective radioligand, for imaging the translocator protein with PET (Dollé et al., 2008).
Structural Studies and Properties
Research into the structural aspects and properties of salt and inclusion compounds of certain amides provides insight into their potential uses in material sciences and as fluorescence markers (Karmakar et al., 2007).
Inhibition of Fatty Acid Synthesis
Chloroacetamides, including related compounds, have been studied for their inhibitory effects on fatty acid synthesis in organisms such as the green alga Scenedesmus Acutus, offering potential agricultural applications (Weisshaar & Böger, 1989).
Drug Discovery and Pharmacological Studies
The synthesis of novel derivatives with specific structural elements, including sulfonyl, fluoro, and chloro groups, has led to discoveries in anti-inflammatory activities and insights into molecular structure and pharmacokinetics (Sunder & Maleraju, 2013; Mary et al., 2020).
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O3S/c1-26-16-7-5-12(30-3)9-13(16)18-19(26)20(29)27(2)21(25-18)31-10-17(28)24-11-4-6-15(23)14(22)8-11/h4-9H,10H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLFUJYBZCPVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC(=C(C=C4)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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